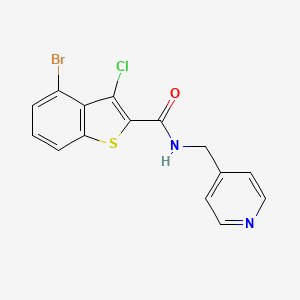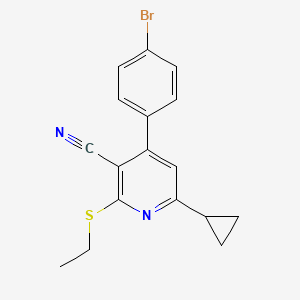
4-(4-bromophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(4-bromophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile, typically involves multi-step organic reactions. These reactions often start from basic building blocks like acetophenone, arylaldehydes, and malononitrile in the presence of catalysts or under specific conditions to achieve the desired product. The synthesis routes aim to introduce functional groups at precise locations on the nicotinonitrile core, leveraging reactions such as condensation, cyclization, and substitution to achieve the target molecular structure (Heravi & Soufi, 2015).
Molecular Structure Analysis
Nicotinonitrile derivatives exhibit diverse molecular structures, characterized by variations in the planarity, dihedral angles between rings, and the positioning of substituent groups. For instance, studies have detailed the non-planar structure of similar molecules, where the central pyridine ring forms distinct dihedral angles with attached phenyl rings, demonstrating the influence of substitution patterns on the overall molecular geometry. These structural features are crucial for understanding the compound's reactivity and physical properties (Chantrapromma et al., 2009).
Chemical Reactions and Properties
The reactivity of nicotinonitrile derivatives is significantly influenced by their functional groups. These compounds participate in a variety of chemical reactions, including cycloadditions, where they can act as dipolarophiles or nucleophiles depending on the reaction conditions and the nature of the reacting species. The presence of electron-withdrawing or electron-donating groups affects their chemical behavior, making them versatile intermediates in organic synthesis (Coutouli-argyropoulou & Anastasopoulos, 1996).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The presence of substituents like bromophenyl and ethylthio groups can influence these properties by altering intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to variations in crystal packing and stability. These aspects are essential for determining the compound's suitability for specific applications (Chantrapromma et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with other molecules, are a function of its molecular structure. The electronic nature of the nicotinonitrile core and the attached substituents play a significant role in determining its behavior in chemical reactions. For example, the electron-withdrawing cyano group enhances the reactivity towards nucleophilic addition, while the presence of electron-donating groups can modulate its electrophilic characteristics, influencing its application in synthetic chemistry (Dyachenko, 2019).
特性
IUPAC Name |
4-(4-bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-2-21-17-15(10-19)14(9-16(20-17)12-3-4-12)11-5-7-13(18)8-6-11/h5-9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXUTKBPFKZGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
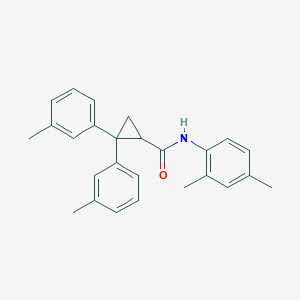
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)
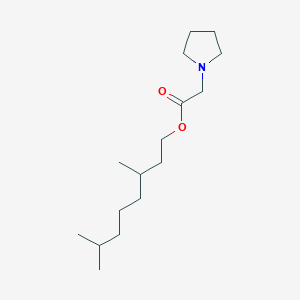
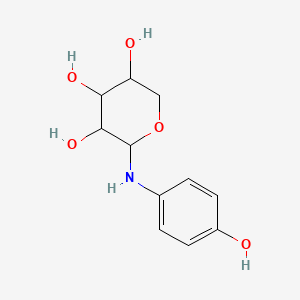
![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)
